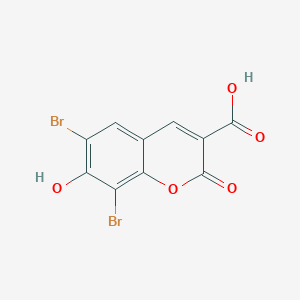
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a brominated derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a hydroxyl group at position 7, and a carboxylic acid group at position 3 on the chromene ring. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the carboxylic acid group can be reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of sulfuric acid or other acid catalysts.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: 6,8-Dibromo-7-oxo-2-oxo-2H-chromene-3-carboxylic acid.
Reduction Products: 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-methanol.
Esterification Products: 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylate esters.
Applications De Recherche Scientifique
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromine atoms and hydroxyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 6,8-Dichloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 6,8-Diiodo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of bromine atoms, which confer distinct chemical and biological properties. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H4Br2O5 |
|---|---|
Poids moléculaire |
363.94 g/mol |
Nom IUPAC |
6,8-dibromo-7-hydroxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H4Br2O5/c11-5-2-3-1-4(9(14)15)10(16)17-8(3)6(12)7(5)13/h1-2,13H,(H,14,15) |
Clé InChI |
YXOLQFZJHGWHLM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


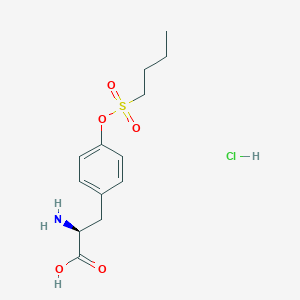


![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)


![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
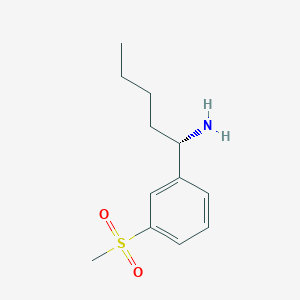
![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
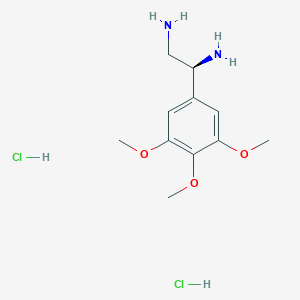
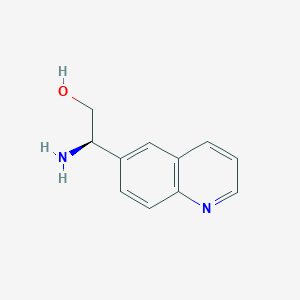
![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
